molecular formula C9H4BrF3N2O B1378241 5-Bromo-3-trifluoroacetyl-1H-indazole CAS No. 1190315-62-8

5-Bromo-3-trifluoroacetyl-1H-indazole

Cat. No.: B1378241
CAS No.: 1190315-62-8
M. Wt: 293.04 g/mol
InChI Key: QPQZDQCSYSAACT-UHFFFAOYSA-N
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Description

5-Bromo-3-trifluoroacetyl-1H-indazole is a high-value chemical building block designed for pharmaceutical research and development. Its structure incorporates two key functional groups: a bromo substituent and a 3-trifluoroacetyl group on a 1H-indazole scaffold, making it a versatile intermediate for constructing novel bioactive molecules . The indazole core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects . The presence of the trifluoroacetyl group at the 3-position is of particular interest. Literature demonstrates that a trifluoroacetyl group on heterocyclic frameworks can significantly enhance a molecule's lipophilicity and metabolic stability, often leading to improved biological activity profiles compared to non-fluorinated analogues . This compound serves as a critical precursor in the synthesis of more complex molecules and is extensively used in Structure-Activity Relationship (SAR) studies to optimize drug candidates for enhanced efficacy and selectivity . Applications: This compound is primarily used as a key intermediate in medicinal chemistry. Its applications include the development of potential tubulin polymerization inhibitors for cancer therapy , the creation of antimicrobial agents , and research into new anti-inflammatory drugs . Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(15-14-6)8(16)9(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZDQCSYSAACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223203
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-62-8
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-trifluoroacetyl-1H-indazole typically involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One common method involves the use of copper(II) acetate as a catalyst, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by copper(II) acetate-catalyzed reaction to form the nitrogen-nitrogen bond in dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-trifluoroacetyl-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

    Cyclization Reactions: Forming new ring structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-3-trifluoroacetyl-1H-indazole is used in several research areas, primarily as a pharmaceutical intermediate in the production of other organic compounds. Its unique properties make it valuable in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-trifluoroacetyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromo-Indazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Features (δ ppm)
This compound* 3-COCF₃, 5-Br C₁₀H₅BrF₃N₂O 309.06 N/A ~1780 (C=O), ~1200 (C-F) N/A
6-Bromo-3-(trifluoromethyl)-1H-indazole 3-CF₃, 6-Br C₈H₄BrF₃N₂ 265.03 N/A 1248 (C-F) N/A
5-Bromo-3-isopropyl-1-methyl-1H-indazole 3-C₃H₇, 5-Br, 1-CH₃ C₁₁H₁₃BrN₂ 253.14 N/A N/A N/A
5-Bromo-3-iodo-6-methyl-1H-indazole 3-I, 5-Br, 6-CH₃ C₈H₆BrIN₂ 344.96 N/A N/A N/A
3-Bromo-5-nitro-1H-indazole 3-Br, 5-NO₂ C₇H₄BrN₃O₂ 248.03 N/A 1595 (C=N), 1248 (NO₂) 9.00 (s, triazole H)
5-Bromo-3,7-bis(trifluoromethyl)-1H-indazole 3-CF₃, 5-Br, 7-CF₃ C₉H₃BrF₆N₂ 329.03 N/A 1248 (C-F) N/A

*Hypothetical data inferred from structural analogs.

Substituent Effects on Physical and Chemical Properties

Trifluoroacetyl (-COCF₃) vs. Trifluoromethyl (-CF₃): The trifluoroacetyl group introduces a polar carbonyl (C=O) moiety, increasing solubility in polar solvents compared to the nonpolar -CF₃ group. IR spectra would show a strong C=O stretch (~1780 cm⁻¹) alongside C-F stretches (~1200 cm⁻¹) . The -CF₃ group (as in 6-Bromo-3-(trifluoromethyl)-1H-indazole) contributes to higher thermal stability due to its electron-withdrawing nature but lacks the reactivity of the carbonyl group .

Halogen Substituents (Br, I):

  • Bromine at position 5 (common in all compounds) enhances molecular weight and van der Waals interactions. Iodo substituents (e.g., 5-Bromo-3-iodo-6-methyl-1H-indazole) increase molecular weight further and may influence π-stacking interactions in crystal structures .

Alkyl groups (e.g., isopropyl in ) improve lipophilicity, enhancing membrane permeability .

Spectral Data Insights

  • IR Spectroscopy:
    • Compounds with -CF₃ (e.g., ) show C-F stretches near 1248 cm⁻¹.
    • Nitro groups (e.g., ) exhibit asymmetric stretches at ~1595 cm⁻¹.
  • NMR Spectroscopy:
    • The triazole proton in 3-Bromo-5-nitro-1H-indazole appears as a singlet at δ 9.00 ppm .

Biological Activity

5-Bromo-3-trifluoroacetyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C8H4BrF3N2C_8H_4BrF_3N_2. The presence of the bromine and trifluoroacetyl groups contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromoindazole with trifluoroacetic anhydride under controlled conditions. This method allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing the compound's biological activity.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicate that this compound exhibits notable cytotoxicity, with IC50 values ranging from 7.95 µM to 12.89 µM against HeLa cells, suggesting a promising therapeutic potential.

Cell Line IC50 (µM) Activity
HeLa7.95Moderate
A5499.94Moderate

These findings align with previous research indicating that indole derivatives can act as effective anticancer agents due to their ability to inhibit tubulin polymerization, a critical process in cell division.

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Tubulin Inhibition : The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division.
  • Apoptosis Induction : It may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Interaction : The trifluoroacetyl group enhances hydrogen bonding interactions with biological receptors, facilitating better binding and increased activity against target proteins.

Case Studies

In a study assessing various derivatives of indazole compounds, it was found that those with strong electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This correlation underscores the importance of structural modifications in optimizing biological activity.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-trifluoroacetyl-1H-indazole?

The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, brominated aniline derivatives can react with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) in polar aprotic solvents like DMF, often catalyzed by palladium or copper salts to facilitate coupling or cyclization steps . Reaction optimization may include temperature gradients (e.g., 80–120°C) and inert atmospheres to prevent byproduct formation.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions and purity. Aromatic protons in indazole rings typically resonate between δ 7.0–8.5 ppm, while trifluoroacetyl groups show distinct signals for CF3 (δ ~110–120 ppm in 19F NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ for C9H5BrF3N2O).
  • IR Spectroscopy : Peaks near 1700–1750 cm⁻¹ confirm the C=O stretch of the trifluoroacetyl group .

Q. What are the common purification challenges, and how are they addressed?

High-polarity byproducts (e.g., unreacted trifluoroacetyl agents) require column chromatography using silica gel with gradients of ethyl acetate/hexane. Recrystallization in ethanol or acetonitrile may improve purity, though care must be taken to avoid decomposition due to the thermal sensitivity of the trifluoroacetyl group .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the indazole ring?

  • Directing Groups : The trifluoroacetyl group at position 3 acts as an electron-withdrawing group, directing electrophilic substitution to position 5 or 6.
  • Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) at the bromine site requires careful ligand selection (e.g., XPhos) to avoid competing reactions at the trifluoroacetyl group .

Q. What strategies mitigate steric hindrance in reactions involving the trifluoroacetyl group?

  • Solvent Choice : Low-viscosity solvents (e.g., THF) improve reagent diffusion.
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes thermal degradation .
  • Protection/Deprotection : Temporarily masking the trifluoroacetyl group with silyl ethers can prevent unwanted side reactions .

Q. How do computational methods aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for cross-coupling reactions to identify energy barriers.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. DMSO) .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in crystallographic data for this compound?

  • Refinement Software : Use SHELXL for high-resolution data to model disorder in the trifluoroacetyl group .
  • Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to identify lattice packing anomalies .

Q. What methodologies validate conflicting biological activity reports in indazole derivatives?

  • Dose-Response Curves : Test compound efficacy across multiple cell lines to rule out assay-specific artifacts.
  • Metabolic Stability Assays : Assess whether in vitro degradation (e.g., esterase cleavage of the trifluoroacetyl group) alters activity .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Cyclization5-Bromo-1H-indazole, TFAA, DMF, 100°C, 12h65–75
Bromine RetentionPd(OAc)2, XPhos, K2CO3, THF, 80°C, 6h50–60

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalReference
19F NMRδ -70 to -75 ppm (CF3)
HRMS (ESI+)m/z 308.97 [M+H]+

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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